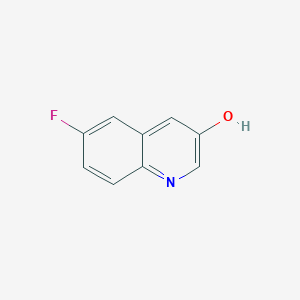

6-Fluoroquinolin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXQMHPXCXPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694642 | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-03-2 | |

| Record name | 6-Fluoro-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-Fluoroquinolin-3-ol

The creation of the this compound scaffold can be approached through several strategic pathways, each with its own set of precursor requirements and reaction conditions. These strategies are designed to control the regiochemistry of the substitution on the quinoline (B57606) ring.

The foundation of any successful synthesis lies in the selection of appropriate starting materials. For the synthesis of 6-fluoroquinoline (B108479) derivatives, the most common and logical precursor to introduce the fluorine atom at the desired position is a correspondingly substituted aniline (B41778).

Key Starting Materials:

4-Fluoroaniline: This is a primary building block, providing the benzene (B151609) ring segment that will become part of the quinoline system, with the fluorine atom pre-installed at the correct position.

N-Arylacetamides: Specifically, N-(4-fluorophenyl)acetamide serves as a crucial precursor for Vilsmeier-Haack reaction approaches. This compound is typically prepared by the acetylation of 4-fluoroaniline.

Malonic Acid Derivatives: Compounds such as diethyl malonate and diethyl ethoxymethylenemalonate are essential for building the second ring of the quinoline system in cyclization reactions. They provide the three-carbon chain necessary to form the pyridine (B92270) part of the scaffold.

Glycerol: Used in the classic Skraup reaction, glycerol can react with 4-fluoroaniline to produce the basic 6-fluoroquinoline skeleton, which can then be further functionalized prepchem.com.

The choice of precursor is intrinsically linked to the chosen synthetic route. The following table summarizes the primary starting materials and their corresponding synthetic strategies.

| Starting Material | Corresponding Synthetic Strategy | Target Intermediate/Product |

| 4-Fluoroaniline | Cyclization (e.g., Gould-Jacobs) | 6-Fluoro-4-hydroxyquinoline derivatives |

| N-(4-fluorophenyl)acetamide | Vilsmeier-Haack Reaction | 2-Chloro-6-fluoro-3-formylquinoline |

| 4-Fluoroaniline & Glycerol | Skraup Reaction | 6-Fluoroquinoline |

| Substituted Chloroquinolines | Nucleophilic Substitution | Functionalized 6-fluoroquinoline derivatives |

The transformation of simple precursors into the complex heterocyclic structure of this compound involves sophisticated reaction mechanisms. Understanding these pathways is critical for controlling the reaction and achieving the desired product.

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds. rsc.org In the context of quinoline synthesis, it is used to build the pyridine ring onto an aniline derivative, simultaneously introducing a formyl group and a chlorine atom, which are handles for further transformations.

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). When an N-arylacetamide, such as N-(4-fluorophenyl)acetamide, is used as the substrate, it undergoes an intramolecular electrophilic substitution, leading to the formation of a 2-chloro-3-formylquinoline derivative.

A plausible pathway starting from an N-arylacetamide involves the following steps:

Activation of the acetamide by the Vilsmeier reagent.

Intramolecular cyclization onto the aromatic ring.

Dehydration and aromatization to yield the 2-chloro-3-formylquinoline.

This intermediate, 2-chloro-6-fluoro-3-formylquinoline, is a versatile synthon. The chloro group at the 2-position can be hydrolyzed to a hydroxyl group (forming a quinolin-2-one), and the formyl group at the 3-position can be chemically modified, potentially leading to the desired 3-hydroxy functionality through reactions like a Baeyer-Villiger oxidation followed by hydrolysis. One documented application of this method is the synthesis of 2-hydroxyquinoline-3-carbaldehyde from acetanilide, which proceeds through the formation of 2-chloroquinoline-3-carbaldehyde followed by hydrolysis researchgate.net.

Cyclization reactions are among the most common methods for synthesizing the quinoline core. The Gould-Jacobs and Conrad-Limpach reactions are classic examples that build the quinoline ring from an aniline and a β-ketoester or malonic ester derivative.

A highly relevant example is the synthesis of ethyl-7-chloro-6-fluoro-4-hydroxy-quinoline-3-carboxylate. This process begins with the reaction of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate researchgate.net. The resulting intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether.

The general mechanism involves:

Condensation: The aniline reacts with the malonic ester derivative to form an anilinomethylenemalonate intermediate.

Thermal Cyclization: Upon heating, the intermediate undergoes an intramolecular electrophilic substitution onto the aniline ring.

Tautomerization: The resulting product tautomerizes to the more stable 4-hydroxyquinoline form.

This approach reliably produces 4-hydroxyquinoline-3-carboxylates. While this specific example yields a 4-hydroxy isomer, the fundamental strategy of cyclizing a substituted aniline with a malonate derivative is a principal and adaptable method for accessing the 6-fluoroquinoline core researchgate.netquimicaorganica.org. Further chemical steps would be required to shift the hydroxyl group from the 4-position to the 3-position.

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing a pre-formed quinoline ring, particularly when a good leaving group, such as a halogen, is present at an activated position. In the quinoline system, the positions ortho and para to the ring nitrogen (positions 2 and 4) are electron-deficient and thus activated for nucleophilic attack.

This method is typically used to introduce substituents after the core quinoline structure has been assembled. For instance, a 2,4-dichloro-6-fluoroquinoline, which could be synthesized via other means, can undergo selective nucleophilic substitution. The chlorine at the 4-position is generally more reactive than the one at the 2-position. By reacting such a compound with a nucleophile like sodium hydroxide under controlled conditions, it is possible to replace a chlorine atom with a hydroxyl group mdpi.com.

Optimizing the yield and efficiency of quinoline synthesis is a significant area of research. Traditional methods often require harsh conditions, long reaction times, and produce moderate yields. Modern approaches focus on improving these parameters through various techniques.

Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and, in many cases, improve product yields for various quinoline syntheses, including Vilsmeier-Haack reactions and cyclizations . The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Catalyst Selection: In many modern quinoline syntheses, the choice of catalyst is crucial. While classic reactions like the Skraup synthesis use strong acids, newer methods employ transition metals (e.g., palladium, copper, cobalt) to catalyze C-H activation and annulation reactions, often under milder conditions mdpi.comorganic-chemistry.org. For specific transformations, optimizing the catalyst and ligand system is key to achieving high efficiency and selectivity.

The following table presents data from the synthesis of related quinoline derivatives, illustrating typical yields under different conditions.

| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |

| Vilsmeier-Haack & Hydrolysis | Acetanilide, POCl₃, DMF | Heat, then aq. Acetic Acid | 2-Hydroxyquinoline-3-carbaldehyde | Good | researchgate.net |

| Gould-Jacobs Cyclization | 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate | 1. Heat; 2. Cyclize in diphenyl ether | Ethyl-7-chloro-6-fluoro-4-hydroxy-quinoline-3-carboxylate | High | researchgate.net |

| Nucleophilic Substitution | 2,4-Dichloro-8-methylquinoline, Thiourea | Reflux in DMF | 4-Thio-substituted-8-methylquinolin-2(1H)-one | Fair | mdpi.com |

| Skraup Reaction | 4-Fluoroaniline, Glycerol | H₂SO₄, Oxidizing agent | 6-Fluoroquinoline | - | prepchem.com |

Isolation and Purification Techniques

The isolation and purification of this compound and its derivatives are critical steps to ensure the chemical purity of the final compounds for subsequent analysis and application. Standard laboratory techniques are frequently employed, with chromatography being a cornerstone of the purification process.

Flash column chromatography is a commonly utilized method for the purification of molecules that incorporate the fluoroquinolone scaffold. For instance, in the synthesis of hybrid molecules containing a fluoroquinolone fragment, flash column chromatography with a hexane-EtOAc eluent system (ranging from 5:2 to 1:2) has been successfully used to isolate the target compounds. urfu.ru Similarly, for other derivatives like 1-(3,5-dimethylbenzyl)-6-fluoro-2-methylquinolin-4(1H)-one, column chromatography with a DCM/EtOAc (90:10) solvent system is effective. acs.org

In addition to chromatography, other fundamental purification steps are often involved. After a reaction, the mixture may be poured into ice water to precipitate the product, which can then be collected. acs.org Extraction with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), is used to separate the desired compound from the aqueous phase. acs.org The combined organic layers are typically washed with water, dried over an agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product before final chromatographic purification. urfu.ruacs.org

Synthesis of Derivatives and Analogues of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives and analogues. Chemical modifications are strategically made at various positions of the quinoline ring to modulate the molecule's properties.

Functionalization of the quinoline ring is a key strategy in medicinal chemistry to develop novel compounds. Modifications at positions C-2, C-4, C-6, and others have been explored to create a diverse library of derivatives.

The reactivity of the quinoline ring allows for substitutions at several key positions, leading to the generation of diverse analogues.

C-2 and C-4 Positions: The C-4 position can be readily functionalized. For example, 6-fluoro-2-methylquinolin-4(1H)-one can be treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group at C-4 with a chlorine atom, yielding 4-chloro-6-fluoro-2-methylquinoline. acs.org

C-7 Position: The C-7 position is a common site for modification in the development of fluoroquinolone derivatives. orientjchem.orgresearchgate.net For instance, series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids have been synthesized, highlighting the introduction of a piperazine (B1678402) moiety at this position. researchgate.netnih.gov Further modifications can include introducing a bromine atom, as seen in the synthesis of ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate. acs.org

C-8 Position: The C-8 position can also be functionalized, often in conjunction with other substitutions. An example is the synthesis of 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which introduces a nitro group at the C-8 position. orientjchem.org

The following table summarizes examples of substitutions at various positions of the 6-fluoroquinoline ring system.

Table 1: Examples of Functionalization at Various Positions of the 6-Fluoroquinoline Ring

| Position(s) Modified | Reagents/Conditions | Resulting Functional Group/Substituent | Example Compound |

|---|---|---|---|

| C-4 | POCl₃ | Chloro | 4-Chloro-6-fluoro-2-methylquinoline acs.org |

| C-7 | Substituted Piperazine | Piperazin-1-yl | 1-Ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid nih.gov |

| C-4, C-7 | N-Bromosuccinimide | Chloro, Bromo | Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate acs.org |

| C-7, C-8 | Nitration | Chloro, Nitro | 7-Chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid orientjchem.org |

Hybrid Molecule Design incorporating this compound Fragment

Hybrid molecule design involves covalently linking the this compound pharmacophore with other biologically active moieties to create a single molecule with potentially synergistic or dual modes of action.

A notable strategy in hybrid molecule design is the fusion of the fluoroquinolone core with triazolopyrimidine fragments. urfu.ruresearchgate.net This has been achieved through an atom-efficient azide-alkyne cycloaddition reaction, a form of "click chemistry". researchgate.netosi.lv In this approach, a derivative such as 7-azido-3-ethoxycarbonyl-1-ethyl-6-fluoroquinolin-4(1H)-one is reacted with various novel triazolopyrimidines. urfu.ruosi.lv This reaction creates a stable 1,2,3-triazole ring that acts as a non-cleavable linker between the two heterocyclic systems. urfu.ru The synthesis is characterized by its mild reaction conditions and broad substrate scope, accommodating both hydrophobic and hydrophilic triazolopyrimidines. urfu.ruosi.lvdocumentsdelivered.com These hybrid structures are of interest as they combine the known activity of fluoroquinolones with the potential of triazolopyrimidines, which can act as structural analogs of adenosine receptor effectors. urfu.ruresearchgate.net

Beyond triazolopyrimidines, the 6-fluoroquinoline scaffold has been integrated with a variety of other heterocyclic systems, primarily through modification at the C-3 and C-7 positions.

The C-3 carboxylic acid group of fluoroquinolone analogues is a common handle for introducing other heterocycles. This has led to the synthesis of numerous hybrids, including:

Thiazolotriazole derivatives nih.gov

Triazolothiadiazine derivatives nih.gov

2-Aminothiazole hybrids nih.gov

Tetrazole hybrids , formed by the conversion of a 3-amino derivative nih.gov

Isatin hybrids , such as gatifloxacin-1H-1,2,3-triazole-isatin hybrids researchgate.net

The C-7 position is also frequently used to attach other heterocyclic rings. A prominent example is the incorporation of substituted piperazine rings, which is a well-established modification in the development of many potent fluoroquinolone agents. researchgate.netnih.gov

The table below provides examples of different heterocyclic systems that have been incorporated into the fluoroquinolone structure.

Table 2: Examples of Hybrid Molecules Incorporating the Fluoroquinolone Fragment

| Incorporated Heterocycle | Position of Linkage | Linker Type |

|---|---|---|

| Triazolopyrimidine | C-7 (via azide on quinoline) | 1,2,3-Triazole urfu.ruresearchgate.net |

| Piperazine | C-7 | Direct C-N bond researchgate.netnih.gov |

| Thiazolotriazole | C-3 (from carboxylic acid) | N/A |

| Triazolothiadiazine | C-3 (from carboxylic acid) | N/A |

| Isatin | C-7 (via linker) | 1,2,3-Triazole researchgate.net |

| Tetrazole | C-3 (from amino group) | Direct C-C bond nih.gov |

Inability to Procure Specific Experimental Data for this compound

Despite a comprehensive search for detailed spectroscopic data for the chemical compound This compound (CAS Number: 1167056-03-2), the necessary experimental research findings for a complete and accurate analysis as per the requested article structure could not be located.

Searches were conducted to find specific experimental data pertaining to the following spectroscopic techniques for this compound:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

UV-Visible Spectroscopy

Mass Spectrometry (MS)

The investigation yielded predicted mass spectrometry data from computational models. Specifically, predicted collision cross sections for various adducts of the molecule are available. However, crucial experimental data from published research, including chemical shifts (δ) for NMR analysis, vibrational frequencies (cm⁻¹) for FTIR, absorption maxima (λmax) for UV-Visible spectroscopy, and experimental mass-to-charge ratios (m/z) from mass spectrometry, remain unavailable in the public domain.

While spectroscopic information for related isomers, such as 3-fluoroquinolin-6-ol and 6-fluoro-4-hydroxyquinoline, and for the parent compound, quinoline, is accessible, this data is not directly applicable to this compound and would not provide a scientifically accurate characterization of the specified compound.

Due to the absence of the required detailed and specific experimental research findings, the generation of an authoritative and scientifically accurate article focusing solely on the advanced spectroscopic characterization of this compound is not possible at this time. Proceeding without this data would result in an article that does not meet the standards of accuracy and detail stipulated in the instructions.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Fluorescence Spectroscopy

Fluorescence spectroscopy is a critical analytical technique used to study the photophysical properties of fluorescent molecules, known as fluorochromes or fluorophores. evidentscientific.com Fluorochromes absorb light energy at a specific wavelength (excitation) and subsequently emit light at a longer, lower-energy wavelength (emission). evidentscientific.com The relationship between the excitation and emission spectra is a key characteristic of a fluorescent compound.

For a given fluorophore, the emission spectrum is determined by exciting the molecule at its wavelength of maximum absorption and scanning the resulting emission intensity across a range of wavelengths. evidentscientific.com Conversely, the excitation spectrum is obtained by monitoring the emission at the wavelength of maximum intensity while varying the excitation wavelengths. evidentscientific.com

Quinolone derivatives are known for their fluorescent properties. The introduction of a hydroxyl group at the C-3 position and a fluorine atom at the C-6 position in the quinoline (B57606) ring system is expected to influence the electronic distribution and, consequently, the fluorescence profile of 6-Fluoroquinolin-3-ol. The specific excitation and emission maxima are sensitive to the molecular environment, including solvent polarity. evidentscientific.com While specific experimental data for this compound is not extensively published, typical values for similar fluoroquinolone structures can be illustrated.

| Compound Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Solvent |

|---|---|---|---|

| Fluoroquinolone Core | ~280 - 340 | ~420 - 500 | Aqueous Buffer |

| Hydroxy-Substituted Quinolone | ~350 - 370 | ~450 - 550 | Ethanol |

Note: The data in the table is representative of the fluoroquinolone class and is intended for illustrative purposes to indicate the expected spectral range for this compound.

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu This non-destructive technique provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.eduuol.de

In a single-crystal XRD experiment, a crystal is irradiated with monochromatic X-rays. The regular, repeating lattice of atoms within the crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections. carleton.edu The positions and intensities of these diffracted beams are measured, allowing for the calculation of the electron density map of the molecule and the subsequent refinement of the crystal structure. uol.de

For this compound, a successful single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure, including the planarity of the quinoline ring, the precise geometry of the hydroxyl and fluorine substituents, and the packing arrangement of molecules in the crystal lattice. This data is invaluable for understanding polymorphism and for correlating solid-state structure with physical properties. In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of a bulk sample. biointerfaceresearch.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 6.2 Å, c = 14.1 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 742 Å3 |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |

Note: The data in the table is hypothetical and serves to illustrate the type of parameters determined in an XRD study.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scirp.org It is widely employed to calculate optimized geometries, vibrational frequencies, and various electronic parameters, providing insights that are highly complementary to experimental data. nih.govnih.gov Calculations for quinoline derivatives are often performed using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-311++G(d,p) to achieve a good balance of accuracy and computational cost. nih.govnih.gov

A primary application of DFT is the calculation of a molecule's equilibrium geometry, which corresponds to the lowest energy conformation. scirp.org The process systematically adjusts the positions of the atoms to find the minimum on the potential energy surface. The resulting optimized structure provides theoretical values for all bond lengths and bond angles. researchgate.net These calculated parameters can be compared with experimental data from XRD studies to validate the computational model. For this compound, geometry optimization would reveal the precise bond lengths of the C-F, C-O, and O-H bonds, as well as the bond angles within the fused ring system.

| Parameter | Connectivity | Calculated Value (B3LYP/6-31+G(d,p)) scirp.org | Experimental Value scirp.org |

|---|---|---|---|

| Bond Length (Å) | C2-C3 | 1.366 | 1.361 |

| Bond Length (Å) | C9-N10 | 1.378 | 1.373 |

| Bond Angle (°) | C2-C3-C4 | 120.9 | 120.9 |

| Bond Angle (°) | C8-C9-N10 | 117.3 | 117.1 |

Note: The data pertains to the parent quinoline molecule and is provided as an example of the output from a DFT geometry optimization.

DFT calculations are instrumental in elucidating the electronic properties of a molecule through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. scirp.orgnih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. nih.gov The MEP visualization uses a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of a molecule. dergipark.org.tr For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogen.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4.0 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.0 to 2.5 |

Note: Values are representative for aromatic heterocyclic compounds and serve for illustrative purposes.

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. spectroscopyonline.com Following geometry optimization, a frequency calculation is performed to determine the fundamental vibrational modes. nih.gov The calculated frequencies and their corresponding intensities can be compared directly with experimental FT-IR and FT-Raman spectra. nih.gov

Because theoretical calculations are based on a harmonic oscillator model in a vacuum, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental anharmonic frequencies. nih.gov This analysis allows for a detailed assignment of each vibrational band to a specific molecular motion (e.g., C-H stretch, C=C bend, ring deformation). For this compound, this would enable the precise assignment of vibrational modes associated with the C-F, O-H, and quinoline ring vibrations.

| Assignment | Experimental FT-IR (cm-1) | Calculated (Scaled) Frequency (cm-1) |

|---|---|---|

| O-H Stretch | ~3400 (broad) | ~3450 |

| C-H Aromatic Stretch | ~3050 | ~3060 |

| C=N Ring Stretch | ~1610 | ~1615 |

| C-F Stretch | ~1250 | ~1245 |

Note: Frequencies are illustrative for a molecule with similar functional groups.

Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can provide a theoretical basis for understanding the UV-Vis absorption characteristics of a compound. For quinoline derivatives, TD-DFT has been successfully employed to interpret their electronic transitions. dergipark.org.tr

In a study on the structurally similar 6-chloroquinoline (B1265530), TD-DFT calculations were performed to simulate the UV-Vis spectrum and analyze the frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr Such analyses for this compound would be expected to reveal transitions primarily of a π → π* character, typical for aromatic systems. The specific wavelengths and intensities of these transitions would be influenced by the electronic effects of the fluorine and hydroxyl substituents on the quinoline core. The fluorine atom at the 6-position, being electron-withdrawing, and the hydroxyl group at the 3-position, being electron-donating, would modulate the energy levels of the molecular orbitals involved in the electronic excitations.

A hypothetical TD-DFT calculation for this compound might yield results similar to those presented in the following table, which are representative for such a molecule.

| Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 320 | 0.15 | HOMO → LUMO |

| S0 → S2 | 285 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.40 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations

Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules. For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) would yield precise information on bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations are foundational for understanding the molecule's three-dimensional structure.

Furthermore, these methods can compute a range of electronic descriptors that are critical for assessing the reactivity and stability of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment. A study on 6-chloroquinoline demonstrated the utility of these calculations in understanding how substituents alter the reactive nature of the quinoline core. dergipark.org.tr

Below is a table of hypothetical quantum chemical properties for this compound, derived from what would be expected for a molecule with its structure.

| Property | Calculated Value |

|---|---|

| EHOMO (eV) | -6.2 |

| ELUMO (eV) | -1.8 |

| Energy Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 2.5 |

| Chemical Hardness (η) | 2.2 |

In Silico Studies of Pharmacokinetic Properties

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in assessing the druglikeness of a molecule and identifying potential liabilities before committing to expensive and time-consuming experimental studies.

Various computational tools, such as SwissADME and pkCSM, are widely used to predict the pharmacokinetic properties and drug-likeness of small molecules. nih.govnih.gov These platforms use a combination of physicochemical properties and established models to forecast a compound's behavior in the body. For this compound, these tools would predict parameters related to its oral bioavailability, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov A molecule that adheres to these rules is more likely to be orally bioavailable.

The following interactive table presents a plausible ADMET and drug-likeness profile for this compound, as might be predicted by such software.

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 179.16 | Complies with Lipinski's rule (<500) |

| LogP (Consensus) | 1.85 | Optimal lipophilicity for drug absorption |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) (Ų) | 42.5 | Good potential for cell membrane permeability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

Biological Activity and Pharmacological Investigations

Antimicrobial Activity Studies

Derivatives of the 6-fluoroquinolone class are well-established as broad-spectrum antibacterial agents. Their activity spans across both Gram-positive and Gram-negative bacteria, as well as mycobacteria, making them crucial in addressing various infectious diseases.

The antibacterial efficacy of 6-fluoroquinolone derivatives has been demonstrated against a variety of clinically relevant pathogens.

Numerous studies have highlighted the potent activity of 6-fluoroquinolone derivatives against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain novel non-symmetrical marinopyrrole derivatives incorporating a fluoro-substituent have shown significant antibacterial activity against MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 0.19 to 0.78 µM mdpi.com. Similarly, some fluoroquinolone derivatives featuring a 3-alkoxyimino-4-(cyclopropylamino)methylpyrrolidine moiety have exhibited MIC values of 2 µg/mL against MRSA strains nih.gov.

Other research has focused on hybrid molecules. For example, a ciprofloxacin (B1669076) derivative emerged as a potent agent against MRSA strain ATCC33591 with an MIC value of 8 µg/mL nih.gov. Furthermore, the incorporation of a triazolyl ethanol fragment into the N-1 position of quinolones has yielded compounds with strong anti-MRSA activity, with one derivative showing an MIC value of 0.5 µg/mL nih.gov. Levofloxacin, a well-known fluoroquinolone, has demonstrated moderate activity against Streptococcus pyogenes, with MIC90 values around 0.5 µg/ml nih.gov. However, resistance has been reported, with some invasive isolates showing elevated levofloxacin MICs of 2 µg/ml nih.gov. The table below summarizes the antibacterial activity of selected 6-fluoroquinolone derivatives against Gram-positive bacteria.

Table 1: In Vitro Antibacterial Activity of 6-Fluoroquinolone Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluoro-substituted marinopyrrole | MRSA | 0.19 - 0.78 µM | mdpi.com |

| Fluoroquinolone with 3-alkoxyimino-4-(cyclopropylamino)methylpyrrolidine moiety | MRSA 14-4 and 14-5 | 2 | nih.gov |

| Ciprofloxacin derivative | MRSA ATCC33591 | 8 | nih.gov |

| Quinolone with triazolyl ethanol fragment | MRSA | 0.5 | nih.gov |

| Levofloxacin | Streptococcus pyogenes | 0.5 (MIC90) | nih.gov |

| Levofloxacin (resistant isolate) | Streptococcus pyogenes | 2 | nih.gov |

The activity of 6-fluoroquinolone derivatives extends to Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure. Synthesized derivatives of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have demonstrated good inhibitory activity against pathogenic Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli orientjchem.org.

In studies involving levofloxacin derivatives with a substituted thienylethyl moiety, most compounds showed moderate to good activity against Gram-negative bacteria, with MIC values ranging from 1.56 to 100 µg/mL nih.gov. One particular derivative exhibited potent activity against E. coli, Pseudomonas aeruginosa, and Klebsiella pneumonia, with MICs between 1.56 and 6.25 µg/mL nih.gov. Ciprofloxacin, another prominent fluoroquinolone, has shown excellent activity against Gram-negative organisms, with an MIC90 of 0.25 mg/L for Escherichia coli nih.gov. However, resistance can develop, and for some clinical isolates of P. aeruginosa, ciprofloxacin MICs can range up to 1 µg/mL mdpi.com. The following table presents the antibacterial activity of various 6-fluoroquinolone derivatives against Gram-negative bacteria.

Table 2: In Vitro Antibacterial Activity of 6-Fluoroquinolone Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Pseudomonas aeruginosa, Escherichia coli | - | orientjchem.org |

| Levofloxacin derivative with substituted thienylethyl moiety | E. coli, P. aeruginosa, K. pneumonia | 1.56 - 6.25 | nih.gov |

| Ciprofloxacin | Escherichia coli | 0.25 (MIC90) | nih.gov |

| Ciprofloxacin | Pseudomonas aeruginosa | up to 1 | mdpi.com |

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV nih.govmdpi.com. These enzymes are essential for bacterial DNA replication, transcription, and repair nih.gov.

DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones mdpi.comyoutube.com. This enzyme introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By binding to the DNA-gyrase complex, fluoroquinolones stabilize the cleavage complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death youtube.com.

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target mdpi.comyoutube.com. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Inhibition of topoisomerase IV by fluoroquinolones prevents this separation, leading to a disruption of cell division and bacterial death youtube.com.

The dual inhibition of both DNA gyrase and topoisomerase IV contributes to the broad-spectrum activity of these compounds mdpi.com.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, and fluoroquinolones are important second-line agents in its treatment, particularly for multidrug-resistant TB (MDR-TB) mdpi.comnih.gov.

The H37Rv strain of Mycobacterium tuberculosis is a standard laboratory strain used for testing the efficacy of antitubercular agents. Various fluoroquinolone derivatives have been evaluated for their activity against this strain. For instance, ester prodrugs of levofloxacin and ciprofloxacin have been synthesized and tested, although some derivatives showed a reduction in antitubercular activity, potentially due to inefficient activation of the prodrug mdpi.com.

In other studies, certain synthesized compounds have shown promising activity. For example, some furan and pyrrole derivatives have demonstrated better minimum inhibitory concentrations than standard drugs like Pyrazinamide, Streptomycin, and Ciprofloxacin against the H37Rv strain, with one compound exhibiting an MIC of 1.6 µg/mL mdpi.com. The MICs for commonly used fluoroquinolones against the wild-type H37Rv strain are generally low, with moxifloxacin often showing the lowest MIC researchgate.net. The table below provides a summary of the antitubercular activity of selected compounds against M. tuberculosis H37Rv.

Table 3: In Vitro Antitubercular Activity of 6-Fluoroquinolone Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Derivative | MIC (µg/mL) | Reference |

|---|---|---|

| Furan derivative | 1.6 | mdpi.com |

| Moxifloxacin | <0.5 | researchgate.net |

| Levofloxacin | 0.5 | nih.gov |

| Ofloxacin | 1.0 | nih.gov |

Antitubercular Activity

Against Multidrug-Resistant (MDR-TB) Strains

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains has created an urgent need for the development of novel anti-tubercular agents. Fluoroquinolones have been identified as a promising class of compounds in this regard. nih.govresearchgate.net

Recent studies have focused on synthesizing and evaluating novel quinoline (B57606) derivatives for their efficacy against MDR-TB. In one such study, a series of isatin-tethered quinolines were developed. Among these, compound Q8b , which features an N-benzyl group on the isatin moiety, demonstrated superior activity against drug-susceptible, MDR, and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com This compound exhibited Minimum Inhibitory Concentrations (MICs) of 0.06, 0.24, and 1.95 µg/mL against these strains, respectively. mdpi.com Notably, the activity of Q8b was approximately 100-fold greater than the lead compound IV (a quinoline-3-carbohydrazone derivative with a MIC of 6.24 µg/mL). mdpi.com

Another study focused on dihydroquinazolinone derivatives and found that compounds 3l and 3m , which have di-substituted aryl moieties with halogens at the 2-position, showed a MIC of 2 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Furthermore, compound 3k , which contains an imidazole ring, was effective against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov

Additionally, research into 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases revealed that the parent compound 1 exhibited significant anti-TB activity, with a MIC of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains of M. tuberculosis. mdpi.com The table below summarizes the anti-MDR-TB activity of selected quinoline derivatives.

| Compound | Description | MDR-TB Strain(s) | MIC (µg/mL) |

|---|---|---|---|

| Q8b | Isatin-tethered quinoline with N-benzyl group | MDR & XDR M. tuberculosis | 0.24 (MDR), 1.95 (XDR) |

| 3k | Dihydroquinazolinone with imidazole ring | MDR M. tuberculosis | 16 |

| 1 | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 |

Antifungal Activity

While the primary focus of fluoroquinolone research has been on their antibacterial properties, some studies have explored their potential as antifungal agents. However, the data specific to 6-fluoroquinolin-3-ol derivatives remains limited.

Some fluoroquinolones have demonstrated activity against Candida albicans. For instance, gatifloxacin and sparfloxacin have shown some efficacy in qualitative paper disk diffusion tests. nih.gov Moreover, compounds like ciprofloxacin, moxifloxacin, and levofloxacin have been found to enhance the activity of other antifungal agents against Candida albicans. nih.gov A study on quinoxaline derivatives, which share a similar heterocyclic structure, found that 3-hydrazinoquinoxaline-2-thiol was more effective than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov However, more research is needed to determine the specific activity of this compound derivatives against various Candida species.

The activity of fluoroquinolones against filamentous fungi such as Aspergillus niger is an area of growing interest. Some fluoroquinolones have been shown to potentiate the activity of echinocandins against Aspergillus fumigatus. nih.gov One particular fluoroquinolone derivative, NE-E07, significantly enhanced the efficacy of echinocandins against A. fumigatus, including resistant strains. nih.gov This suggests a potential synergistic role for fluoroquinolone derivatives in treating aspergillosis. However, direct antifungal activity and specific MIC values of this compound derivatives against Aspergillus niger and other filamentous fungi have not been extensively reported.

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, represent another potential target for novel antifungal agents. While some fluoroquinolones have shown activity against Trichophyton rubrum, the data is not extensive. nih.gov The antifungal activity of specific this compound derivatives against various dermatophyte strains such as Trichophyton and Microsporum species is yet to be thoroughly investigated.

Anticancer Activity Studies

A significant body of research has been dedicated to evaluating the anticancer potential of fluoroquinolone derivatives. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines.

Numerous studies have reported the in vitro cytotoxicity of fluoroquinolone derivatives against a wide range of cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

For example, a series of N-acylated ciprofloxacin derivatives were tested against the PC3 prostate cancer cell line, with derivative 99 showing a high antiproliferative activity with an IC50 value of 2.02 µM. nih.gov In another study, norfloxacin (B1679917) derivative 73 demonstrated potent activity against PC3, MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values of 2.33 µM, 2.27 µM, and 1.52 µM, respectively. nih.gov

Furthermore, chalcone derivatives of ciprofloxacin, such as compounds 77 and 84 , exhibited strong growth inhibitory effects on HCT-116 (colon cancer) and leukaemia-SR cells, with IC50 values as low as 0.63 µM for compound 84 against leukaemia-SR cells. nih.gov These compounds also showed selectivity towards cancer cells over non-cancerous cell lines. nih.gov The table below presents a summary of the in vitro cytotoxicity of various fluoroquinolone derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 |

| Ciprofloxacin Derivative 39 | MCF-7 (Breast) | 3.84 |

| Ciprofloxacin Derivative 39 | A549 (Lung) | 10.24 |

| Ciprofloxacin Derivative 39 | SKOV-3 (Ovarian) | 9.66 |

| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 |

| Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 |

| Norfloxacin Derivative 73 | MDA-MB-231 (Breast) | 1.52 |

| Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 |

| Ciprofloxacin-Chalcone Hybrid 77 | HCT-116 (Colon) | 2.53 |

| Ciprofloxacin-Chalcone Hybrid 77 | Leukaemia-SR | 0.73 |

| Ciprofloxacin-Chalcone Hybrid 84 | HCT-116 (Colon) | 2.01 |

| Ciprofloxacin-Chalcone Hybrid 84 | Leukaemia-SR | 0.63 |

| Ortho-phenol Mannich base of ciprofloxacin 97 | A549 (Lung) | 27.71 |

| Ortho-phenol Mannich base of ciprofloxacin 97 | HepG2 (Hepatoma) | 22.09 |

| N-acylated ciprofloxacin derivative 99 | PC3 (Prostate) | 2.02 |

| Levofloxacin Derivative 125 | MCF-7 (Breast) | 0.3 |

| Levofloxacin Derivative 125 | A549 (Lung) | 2.1 |

| Levofloxacin Derivative 125 | HepG2 (Hepatoma) | 2.3 |

| Levofloxacin Derivative 125 | PC-3 (Prostate) | 4.9 |

| Levofloxacin Derivative 125 | HeLa (Cervical) | 1.1 |

In Vitro Cytotoxicity against Various Cancer Cell Lines

Antimalarial Activity Studies

Quinolines have long been a cornerstone of antimalarial therapy, and newer fluoroquinolone derivatives have also been evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Several fluoroquinolone antibiotics have been tested in vitro against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Studies have shown that compounds like ciprofloxacin, norfloxacin, and ofloxacin are inhibitory for both CQ-S and CQ-R strains of the parasite. nih.govresearchgate.net This indicates a lack of cross-resistance between these fluoroquinolones and chloroquine (B1663885), which is a significant finding in the search for treatments for resistant malaria. nih.gov

In one study, ciprofloxacin demonstrated the lowest 50% inhibitory concentrations (IC₅₀) at 48 hours against both a CQ-S strain (FCC1) and a CQ-R strain (VNS). nih.gov

**Table 3: In Vitro Antimalarial Activity of Fluoroquinolones against *P. falciparum***

| Compound | Strain | Susceptibility | IC₅₀ (x 10⁻⁴ M) at 48h |

|---|---|---|---|

| Ciprofloxacin | FCC1 | CQ-Sensitive | 0.26 nih.gov |

| Ciprofloxacin | VNS | CQ-Resistant | 0.38 nih.gov |

IC₅₀: The half maximal inhibitory concentration.

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite. nih.govdrugbank.com During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. drugbank.com To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, a process facilitated by a heme polymerase enzyme. nih.govdrugbank.com

Quinoline drugs are believed to accumulate in the parasite's food vacuole and interfere with this detoxification process. drugbank.com They are thought to inhibit heme polymerase, preventing the conversion of heme to hemozoin. drugbank.comresearchgate.net This leads to an accumulation of toxic free heme, which damages parasite membranes and other cellular components, ultimately causing parasite death. nih.gov The association of the quinoline-heme complex with the growing hemozoin polymer is thought to "cap" the polymer, preventing further sequestration of heme and contributing to the drug's antimalarial effect. nih.gov

Enzyme Inhibition Studies

Fluoroquinolones are a major class of antibiotics that exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV researchgate.net. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death wikipedia.org. The addition of a fluorine atom at position 6 of the quinolone core is a defining feature of the fluoroquinolone class and is known to significantly improve potency researchgate.netwikipedia.org.

This compound, as a member of the fluoroquinolone family, is predicted to target these bacterial enzymes. In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often the preferential target sci-hub.seunical.it. The inhibitory mechanism involves the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the cleaved DNA strands wikipedia.orgsci-hub.se. The potency of different fluoroquinolones is partly dependent on their affinity for either DNA gyrase or topoisomerase IV, or both wikipedia.org.

Table 1: Bacterial Enzyme Inhibition by Fluoroquinolones

| Enzyme Target | Bacterial Type Primarily Affected | Mechanism of Action | Reference |

|---|---|---|---|

| DNA Gyrase | Gram-negative bacteria | Stabilization of enzyme-DNA complex, leading to DNA strand breaks. | researchgate.netsci-hub.seunical.it |

| Topoisomerase IV | Gram-positive bacteria | Stabilization of enzyme-DNA complex, leading to DNA strand breaks. | researchgate.netsci-hub.seunical.it |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy for cancer and other diseases. The quinoline scaffold has been identified as a viable starting point for the design of novel HDAC inhibitors. Several studies have reported the synthesis and evaluation of quinoline-based derivatives as potent inhibitors of HDACs nih.govnih.govmdpi.com.

For instance, a series of quinoline-based N-hydroxycinnamamides were designed and shown to exhibit significant HDAC inhibitory activities, with some compounds surpassing the potency of the approved drug Vorinostat, particularly against HDAC8 nih.gov. Other research has focused on 8-substituted quinoline-2-carboxamide derivatives, which also demonstrated potent HDAC inhibition mdpi.com. While there are no specific studies to date investigating this compound as an HDAC inhibitor, the established activity of other quinoline derivatives suggests that this compound could potentially interact with the active site of HDAC enzymes. The structural features of this compound, including the quinoline ring system, may allow it to function as a cap group in the typical pharmacophore model of HDAC inhibitors, which generally consists of a zinc-binding group, a linker, and a cap region.

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes is a common cause of drug-drug interactions. Several fluoroquinolone antibiotics have been shown to be inhibitors of the CYP450 system researchgate.netmdpi.com.

Specifically, fluoroquinolones such as ciprofloxacin and norfloxacin have been demonstrated to competitively inhibit CYP1A and CYP3A isozymes researchgate.net. The inhibitory effect of quinolones on CYP450 enzymes is thought to be related to the binding of a nitrogen atom in the quinolone structure to the iron ion in the enzyme's catalytic center researchgate.net. The planarity of the fluoroquinolone molecule also appears to be a determinant for this interaction researchgate.net. Given that this compound is a fluoroquinolone, it is plausible that it could also exhibit inhibitory effects on certain CYP450 isoforms, which could have implications for its co-administration with other medications.

Table 2: Documented CYP450 Inhibition by Fluoroquinolones

| Fluoroquinolone | Inhibited CYP450 Isoform(s) | Type of Inhibition | Reference |

|---|---|---|---|

| Ciprofloxacin | CYP1A, CYP3A4 | Competitive | researchgate.net |

| Norfloxacin | CYP1A, CYP3A2 | Competitive | researchgate.net |

| Enoxacin | CYP1A2 | Potent Inhibition | researchgate.net |

The biological activity of this compound and related compounds has been explored against a variety of other enzyme targets.

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine mdpi.com. While direct studies on this compound are lacking, flavonoids, which are also heterocyclic compounds, are known to inhibit tyrosinase, with their activity often attributed to their copper-chelating ability and the presence of hydroxyl groups mdpi.com. The 3-hydroxyl group of this compound could potentially contribute to a similar inhibitory mechanism.

Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. The quinoline scaffold has been utilized in the design of cholinesterase inhibitors nih.govnih.gov. Various quinoline derivatives have demonstrated potent inhibitory activity against both AChE and BChE nih.govresearchgate.net. The design of such inhibitors often involves linking the quinoline core to other pharmacophoric elements via a linker czu.cz. This suggests that this compound could serve as a foundational structure for the development of novel cholinesterase inhibitors.

COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. Dual inhibition of both COX-2 and 5-LOX is considered a promising approach for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs researchgate.net. Fluoroquinolones have been reported to possess immunomodulatory and anti-inflammatory properties mdpi.comresearchgate.net. For example, moxifloxacin has been shown to reduce pro-inflammatory cytokine levels nih.gov. While a direct inhibitory effect of this compound on COX-2 and 5-LOX has not been established, the anti-inflammatory potential of the broader fluoroquinolone class suggests a possible interaction with inflammatory pathways.

Other Biological Activities

Beyond specific enzyme inhibition, the quinoline and fluoroquinolone structural motifs are associated with a wide range of other biological activities.

Antiprion, Antiviral, Antifungal, and Antiparasitic Activities: The fluoroquinolone class of compounds has shown a surprisingly broad spectrum of activity against various infectious agents beyond bacteria. Studies have indicated that these compounds can exhibit antiviral, antifungal, and antiparasitic effects, which are thought to be mediated through the inhibition of type II topoisomerases in these organisms. Additionally, certain quinoline derivatives have been identified with antiprion activity nih.gov.

This diverse range of biological activities underscores the pharmacological potential of the this compound scaffold and warrants further investigation to fully elucidate its therapeutic possibilities.

Antioxidant Activity

The antioxidant potential of the quinoline scaffold, particularly hydroxylated derivatives, has been a subject of scientific investigation. The core structure allows for the donation of a hydrogen atom or an electron, which can neutralize free radicals, highly reactive species that contribute to oxidative stress and cellular damage. Research into derivatives of 8-hydroxyquinoline (8HQ) has provided insights into how substitutions on the quinoline ring influence antioxidant capacity.

In a study evaluating various 8HQ derivatives, their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) was measured. The results, expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals), demonstrated that the antioxidant activity is highly dependent on the nature and position of the substituent. For instance, the introduction of an amino group at the C-5 position, as in 5-amino-8HQ, resulted in the most potent antioxidant activity among the tested compounds, even surpassing the positive control, α-tocopherol researchgate.net. This suggests that electron-donating groups can enhance the radical scavenging capability of the quinoline nucleus. Most of the tested compounds displayed some level of antioxidant activity researchgate.net.

| Compound | Antioxidant Activity (IC50 in µM) | Reference |

|---|---|---|

| 5-amino-8HQ | 8.70 | researchgate.net |

| α-tocopherol (Positive Control) | 13.47 | researchgate.net |

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

The quinoline core is a privileged scaffold in medicinal chemistry and has been extensively used to develop inhibitors of various enzymes, including viral enzymes. A significant area of research has been the development of quinoline-based derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a step that is essential for the establishment of a productive infection.

Research has led to the synthesis and evaluation of numerous quinolone derivatives designed to target this enzyme. For example, a series of 5-fluoroquinolone-3-carboxylic acids demonstrated anti-HIV activity, with the most active compound, 4e, showing an EC₅₀ value of 0.032 μM against the wild-type virus nih.gov. Similarly, novel 6-(pyrazolylmethyl)-4-oxo-4-quinoline-3-carboxylic acid derivatives were designed and synthesized as potential HIV-1 integrase inhibitors based on the structure of known scaffolds nih.gov.

The mechanism of these inhibitors often involves chelation with divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme, thereby blocking its catalytic function. This prevents both the 3'-processing of the viral DNA ends and the subsequent strand transfer reaction. Studies on styrylquinoline derivatives have identified compounds that potently inhibit both of these steps at sub-micromolar concentrations and block HIV-1 replication in infected cells researchgate.net. The structural features of these inhibitors, such as a polyhydroxylated aromatic ring and a carboxylic acid group, are often key to their potent activity. The development of these compounds highlights the potential of the quinoline scaffold in designing new antiretroviral agents that can help address the challenge of drug resistance nih.govyoutube.com.

| Compound | Activity Type | Value (µM) | Target | Reference |

|---|---|---|---|---|

| Compound 4e | EC₅₀ | 0.032 | Wild-type HIV-1 | nih.gov |

| Compound 4e | EC₅₀ | 0.082 | Mutant virus A17 | nih.gov |

| RDS 1541 | EC₅₀ | 2 | HIV-1 Replication | researchgate.net |

| IC₅₀ | 0.2 | 3' Processing | researchgate.net | |

| IC₅₀ | 0.3 | Strand Transfer | researchgate.net | |

| L-731,988 | EC₅₀ | 1 | HIV-1 Replication | researchgate.net |

| IC₅₀ | 6 | 3' Processing | researchgate.net | |

| IC₅₀ | 0.17 | Strand Transfer | researchgate.net | |

| 5CITEP | IC₅₀ | 35 | 3' Processing | researchgate.net |

| IC₅₀ | 2.1 | Strand Transfer | researchgate.net |

Structure Activity Relationship Sar and Drug Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of quinolone derivatives is highly dependent on the substituents at various positions of the core bicyclic ring system. The essential pharmacophore for antibacterial activity is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. asm.orgrjptonline.org Modifications at key positions, particularly C-5, C-6, C-7, and C-8, have been instrumental in modulating the potency, spectrum of activity, and pharmacokinetic properties of these compounds. researchgate.netasm.org

The introduction of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of the fluoroquinolone class and a critical determinant of their potent antibacterial activity. asm.orgyoutube.com This substitution significantly enhances the compound's efficacy for several reasons:

Increased Lipophilicity : The fluorine atom increases the lipophilicity of the molecule, which is thought to improve its penetration through the bacterial cell wall. youtube.com

Enhanced DNA Gyrase Inhibition : The C-6 fluorine substituent has been shown to improve both the binding to the DNA gyrase-DNA complex and the cell penetration of the drug. asm.org This leads to a substantial enhancement of antibacterial potency compared to non-fluorinated analogs. asm.org

The dramatic improvement in activity conferred by the C-6 fluorine is so significant that nearly all modern, clinically relevant quinolones possess this feature. asm.org

While the C-6 fluorine is crucial, substituents at other positions also play a vital role in fine-tuning the biological activity of quinolone derivatives.

C-2 and C-3 Positions : The 4-keto group and the 3-carboxylic acid group are essential for activity. rjptonline.org The reduction of the double bond between C-2 and C-3 results in inactivation of the molecule. youtube.com These groups are believed to be critical for binding to the target enzyme, DNA gyrase. asm.org

C-7 Position : The substituent at the C-7 position has a profound impact on the potency, antibacterial spectrum, and pharmacokinetics of the compound. researchgate.netrjptonline.org The introduction of a piperazine (B1678402) ring or a pyrrolidine (B122466) ring at this position can enhance the spectrum of activity, particularly against Gram-negative organisms. youtube.com Furthermore, alkylation of these heterocyclic rings can increase potency against Gram-positive bacteria and improve the serum half-life. researchgate.net

C-8 Position : The nature of the substituent at the C-8 position can influence oral absorption and activity against anaerobic bacteria. A halogen (fluorine or chlorine) at this position can enhance these properties. researchgate.net Conversely, a methoxy (B1213986) group at C-8 has been associated with reduced phototoxicity, a potential side effect of some fluoroquinolones. nih.gov

The following table summarizes the general influence of substituents at various positions on the activity of the quinolone core structure.

| Position | Substituent | General Effect on Biological Activity |

| C-3 | Carboxylic Acid | Essential for DNA gyrase binding and antibacterial activity. rjptonline.org |

| C-4 | Keto Group | Essential for antibacterial activity. rjptonline.org |

| C-5 | Amino Group | Generally improves overall potency. researchgate.netyoutube.com |

| C-6 | Fluorine | Dramatically increases potency and cell penetration. asm.orgyoutube.com |

| C-7 | Piperazine/Pyrrolidine Ring | Enhances spectrum of activity, particularly against Gram-negative bacteria. researchgate.netyoutube.com |

| C-8 | Halogen (F, Cl) | Can improve oral absorption and anaerobic activity. researchgate.net |

| C-8 | Methoxy Group | May reduce phototoxicity. nih.gov |

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ijprajournal.com For quinolone derivatives, docking studies have been instrumental in understanding their interactions with bacterial target enzymes, primarily DNA gyrase and topoisomerase IV. rsc.orgnih.gov

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. rsc.org These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov The drugs stabilize a ternary complex consisting of the enzyme, the drug molecule, and the bacterial DNA, which ultimately leads to double-strand breaks in the DNA and cell death. rsc.org

DNA Gyrase : In Gram-negative bacteria, DNA gyrase is typically the primary target. rsc.org Docking studies have shown that quinolones bind to a pocket in the enzyme-DNA complex. jppres.com Key interactions often involve hydrogen bonds between the C3-carboxyl and C4-keto groups of the quinolone and amino acid residues in the GyrA subunit of the enzyme, such as Asp87 and Ser83 (in E. coli). jppres.com

Topoisomerase IV : In many Gram-positive bacteria, topoisomerase IV is the primary target. rsc.org The binding mode is similar to that of DNA gyrase, with the quinolone molecule intercalating into the cleaved DNA and interacting with the ParC subunit (the equivalent of GyrA). researchgate.net

In silico docking simulations are widely used to predict how novel quinolone derivatives will bind to their target enzymes. ekb.egnih.gov These studies help to rationalize the observed biological activities and guide the design of new, more potent analogs.

By placing the ligand (the quinolone derivative) into the known active site of DNA gyrase or topoisomerase IV, researchers can calculate a "docking score," which estimates the binding affinity. researchgate.net The predicted binding mode reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. jppres.comresearchgate.net For example, studies on various quinolones have identified critical interactions with specific amino acid residues like Asp87, Thr88, and Arg91 in the DNA gyrase of E. coli. jppres.com These computational models allow for the rational design of new derivatives with modified substituents aimed at optimizing these interactions and improving inhibitory activity. nih.govnih.gov

Rational Drug Design Strategies

Rational drug design strategies for 6-fluoroquinolin-3-ol derivatives aim to systematically modify the core structure to improve its therapeutic potential. These strategies are underpinned by a deep understanding of the target biology and the chemical properties of the quinolone scaffold.

Lead optimization is a critical phase in drug discovery that focuses on refining the properties of a promising lead compound, such as this compound, to produce a clinical candidate. This iterative process involves making specific structural modifications and evaluating their impact on biological activity. The core principle of lead optimization is to enhance desired characteristics like potency and selectivity while minimizing undesirable properties such as toxicity.

Modifications at the C-7 position have been extensively explored and are known to have a profound effect on the antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov For example, the introduction of a piperazine ring at this position, as seen in many clinically successful fluoroquinolones, generally confers potent activity against Gram-negative bacteria. nih.gov Further substitutions on this piperazine ring can fine-tune the activity.

A study on the synthesis of a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids demonstrated the impact of these modifications. The in vitro antimicrobial activity of these compounds was evaluated, with one of the most potent compounds being 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (Compound 7). nih.gov The study highlights how systematic modifications can lead to compounds with significant antibacterial activity. nih.gov

The table below summarizes the in vitro antimicrobial activity (MIC in µg/mL) of this promising compound against various microorganisms. nih.gov

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 1 |

| Candida albicans | 25 |

| Aspergillus niger | >100 |

Data sourced from a study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives. nih.gov

Another key aspect of lead optimization is to improve the compound's properties to overcome bacterial resistance mechanisms. nih.gov This can involve designing molecules that are less susceptible to efflux pumps or that can inhibit mutated target enzymes. nih.gov

A contemporary and promising strategy in drug design is the creation of hybrid molecules that can interact with multiple biological targets simultaneously. This approach is particularly relevant in combating the rise of drug-resistant bacteria. By combining the pharmacophore of a 6-fluoroquinolone with another active moiety, it is possible to develop agents with a dual mode of action, which can lead to synergistic effects and a lower propensity for resistance development. nih.gov

The 6-fluoroquinolone scaffold is an attractive component for such hybrids due to its well-established antibacterial activity. nih.gov These hybrid structures can be designed to inhibit both bacterial DNA gyrase/topoisomerase IV (the traditional targets of fluoroquinolones) and other essential bacterial enzymes or processes. nih.gov

One such approach involves creating hybrids of fluoroquinolones with flavonoids. A study detailed the design and synthesis of twenty-one fluoroquinolone-flavonoid hybrids with the aim of creating multi-target bacterial topoisomerase inhibitors. nih.gov Some of the synthesized hybrids demonstrated excellent antibacterial activity against drug-resistant microorganisms. For example, a naringenin-ciprofloxacin hybrid was found to be significantly more active than ciprofloxacin (B1669076) alone against several bacterial and fungal strains. nih.gov The study also revealed that these hybrids could potently inhibit both DNA gyrase and efflux pumps, confirming their dual mode of action. nih.gov

Another strategy involves the development of benzenesulfonyl-fluoroquinolone (BSFQs) analogs. These compounds, derived from norfloxacin (B1679917) or ciprofloxacin, showed improved in vitro activity against Gram-positive strains. The benzenesulfonyl moiety was found to enhance the binding to DNA gyrase in Staphylococcus aureus, contributing to their increased potency.

The development of fluoroquinolone-aminoglycoside hybrids is another example of this multi-target approach. By linking a fluoroquinolone to an aminoglycoside, researchers aim to create a single molecule that can inhibit both DNA replication and protein synthesis in bacteria.

The table below presents a selection of synthesized hybrid compounds and their parent drugs, illustrating the potential for enhanced activity.

| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |

| Naringenin-Ciprofloxacin Hybrid | Escherichia coli ATCC 35218 | 8 times more active than ciprofloxacin | nih.gov |

| Naringenin-Ciprofloxacin Hybrid | Bacillus subtilis ATCC 6633 | 43 times more active than ciprofloxacin | nih.gov |

| Naringenin-Ciprofloxacin Hybrid | Staphylococcus aureus ATCC 25923 | 23 times more active than ciprofloxacin | nih.gov |

| Benzenesulfonyl-fluoroquinolone (BSFQs) | Staphylococcus aureus ATCC 29213 | Improved in vitro activity compared to parent fluoroquinolone |

These examples underscore the potential of rational drug design strategies, specifically lead optimization and the development of multi-target hybrid molecules, to leverage the this compound scaffold for the creation of novel and effective therapeutic agents.

Applications in Biomedical Research

Fluorescent Probes and Bio-imaging Applications

The utility of 6-Fluoroquinolin-3-ol in biomedical research is intrinsically linked to its application in fluorescence microscopy, a powerful technique for visualizing cellular structures and dynamic processes in real-time. Small molecule fluorescent probes, such as those derived from this compound, are indispensable tools in this field, serving as cellular stains, labels for specific biomolecules, and indicators of the cellular environment.

Development of Quinoline-Based Fluorescent Probes

The development of fluorescent probes based on the quinoline (B57606) scaffold, including 6-fluoro substituted derivatives, is a dynamic area of research. The quinoline ring system offers a tunable platform where its photophysical properties, such as absorption and emission wavelengths, can be modulated through chemical modifications. nih.gov This allows for the rational design of probes with specific excitation and emission profiles suitable for various imaging applications. nih.gov

The synthesis of these probes often involves functionalizing the quinoline core to influence its fluorescence, structural diversity, and polarization. nih.gov This adaptability is crucial as the characteristics of a fluorophore are often difficult to predict through theoretical calculations alone, making scaffolds that are amenable to late-stage functionalization highly desirable. nih.gov The development of such tunable quinoline-based probes is a key step towards creating optimized tools for a wide array of imaging needs.

Applications in Live Cell Imaging

Live-cell imaging provides a window into the dynamic processes occurring within living cells. Fluorescent probes derived from quinoline scaffolds have demonstrated utility in this domain, for example, as pH-sensitive sensors. nih.gov The ability to visualize changes in the cellular environment in real-time is a significant advantage of using such probes.

For a fluorescent probe to be effective in live-cell imaging, it must possess several key characteristics, including cell permeability, low cytotoxicity, and high brightness and photostability. The development of far-red and near-infrared (NIR) fluorescent probes is particularly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.

| Property | Desirable Characteristic for Live-Cell Imaging Probes |

| Permeability | Ability to cross the cell membrane to reach the intracellular target. |

| Cytotoxicity | Minimal toxic effects on the cells to ensure normal cellular function. |

| Brightness | High quantum yield and molar extinction coefficient for a strong signal. |

| Photostability | Resistance to photobleaching during prolonged imaging sessions. |

| Wavelength | Far-red or near-infrared emission for deep tissue imaging and low autofluorescence. |

Detection of Biomolecules and Ions